molecular formula C12H10BrNO B1320132 4-Bromo-2-phenoxyaniline CAS No. 857594-84-4

4-Bromo-2-phenoxyaniline

Cat. No. B1320132
M. Wt: 264.12 g/mol
InChI Key: MCMXSPISHJCEKM-UHFFFAOYSA-N
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Description

4-Bromo-2-phenoxyaniline is a chemical compound that is part of a broader class of compounds known as anilines, which are derivatives of phenylamine. It is characterized by a bromine atom attached to the second position of the aniline ring and a phenoxy group at the fourth position. This structure is a key feature in various Schiff base compounds, which are typically synthesized by the reaction of an aniline with an aldehyde or ketone .

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-phenoxyaniline often involves the formation of Schiff bases, which are products of condensation reactions between amines and carbonyl compounds. For instance, the synthesis of a Schiff base compound, 4-Bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol (SBA), was achieved through a green mechanochemical grinding method without the use of solvents . Similarly, other related compounds have been synthesized by reacting brominated salicylaldehyde with various amines . These methods highlight the versatility and adaptability of the synthesis routes for brominated aniline derivatives.

Molecular Structure Analysis

The molecular structure of these brominated aniline derivatives is often elucidated using X-ray diffraction (XRD) techniques. For example, the crystal structure of a related compound was determined to be monoclinic with specific lattice parameters . The geometry and electronic properties of these compounds can also be studied using computational methods such as density functional theory (DFT), which provides insights into the stability and electronic distribution within the molecule .

Chemical Reactions Analysis

Schiff bases derived from 4-Bromo-2-phenoxyaniline analogs are reactive intermediates that can undergo various chemical reactions. They can form complexes with metals, as seen in the synthesis of a copper(II) complex from a Schiff base ligand . Additionally, these compounds can participate in cyclization reactions to form more complex heterocyclic structures . The reactivity of these compounds is influenced by the presence of the bromine atom, which can facilitate further substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-phenoxyaniline derivatives are influenced by their molecular structure. The presence of halogen atoms like bromine affects the compound's density, melting point, and solubility. Schiff bases derived from these compounds exhibit various biological activities, such as urease inhibitory activity, which could have applications in medicine and agriculture . Theoretical calculations, such as those performed using Gaussian 03, can predict the reactivity of different positions on the benzene ring, which is crucial for understanding the compound's behavior in chemical reactions .

Scientific Research Applications

1. Crystal Structure Studies

4-Bromo-2-phenoxyaniline has been used in studies exploring the crystal structures of various chemical compounds. For instance, research by Dey and Desiraju (2004) compared the crystal structures of different phenoxyanilines, including the bromo variant, highlighting the isostructural nature of these compounds under specific conditions (Dey & Desiraju, 2004).

2. Spectroscopic and Structural Analysis

Spectroscopic techniques and X-ray diffraction have been used to analyze derivatives of 4-Bromo-2-phenoxyaniline. Demircioğlu et al. (2019) characterized a related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, to understand its molecular structure and properties (Demircioğlu et al., 2019).

3. Green Synthesis and Biological Activities

In the field of green chemistry and biology, 4-Bromo-2-phenoxyaniline derivatives have been synthesized and studied for various biological activities. Zulfiqar et al. (2020) reported on the synthesis of a Schiff base derivative and its urease inhibitory activity, demonstrating the compound's potential medical and agricultural applications (Zulfiqar et al., 2020).

4. Involvement in Metal Complex Synthesis

This compound has been used in synthesizing metal complexes. Altun and Yoruç (2019) discussed the synthesis of a gold(III) complex with 4-bromo-2,6-bis(hydroxymethyl)phenol, providing insight into the reaction mechanisms and thermodynamic parameters involved (Altun & Yoruç, 2019).

Safety And Hazards

4-Bromo-2-phenoxyaniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXSPISHJCEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenoxyaniline

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